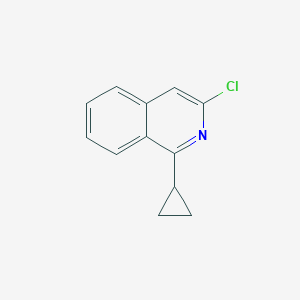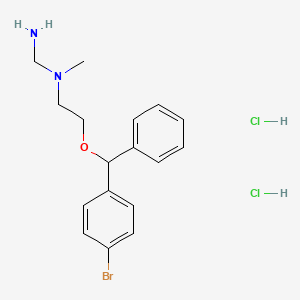
3-(1-hydroxy-3H-2,1-benzoxaborol-7-yl)-2,2-dimethyl-propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)-2,2-dimethylpropanoic acid is a compound that belongs to the class of benzoxaboroles Benzoxaboroles are known for their unique structural features, which include a boron atom integrated into a heterocyclic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)-2,2-dimethylpropanoic acid typically involves the acylation of 6-aminobenzo[c][1,2]oxaborol-1(3H)-ol with various activated (hetero)arylcarboxylic acids . The reaction conditions often include the use of organic solvents and catalysts to facilitate the acylation process.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would be applicable to scale up the production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic ring.
Applications De Recherche Scientifique
3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)-2,2-dimethylpropanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial agent, particularly against mycobacteria.
Medicine: It is being investigated for its potential use in treating infectious diseases and inflammatory conditions.
Industry: The compound’s unique structural features make it a candidate for materials science applications, such as the development of new polymers or catalysts.
Mécanisme D'action
The mechanism of action of 3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit leucyl-tRNA synthetase in mycobacteria, thereby disrupting protein synthesis and exerting its antimicrobial effects . The compound’s boron atom plays a crucial role in its binding affinity and specificity towards its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Crisaborole: A benzoxaborole used as a phosphodiesterase 4 inhibitor for treating atopic dermatitis.
AN2728: Another benzoxaborole with anti-inflammatory properties.
Uniqueness
3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)-2,2-dimethylpropanoic acid is unique due to its specific structural features and the presence of a dimethylpropanoic acid moiety. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, setting it apart from other benzoxaboroles.
Propriétés
Formule moléculaire |
C12H15BO4 |
|---|---|
Poids moléculaire |
234.06 g/mol |
Nom IUPAC |
3-(1-hydroxy-3H-2,1-benzoxaborol-7-yl)-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C12H15BO4/c1-12(2,11(14)15)6-8-4-3-5-9-7-17-13(16)10(8)9/h3-5,16H,6-7H2,1-2H3,(H,14,15) |
Clé InChI |
BVJXAOAKZBPEJZ-UHFFFAOYSA-N |
SMILES canonique |
B1(C2=C(CO1)C=CC=C2CC(C)(C)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,2,4-Triazolo[4,3-a]pyridine-8-methanamine, 3-methyl-](/img/structure/B13139172.png)
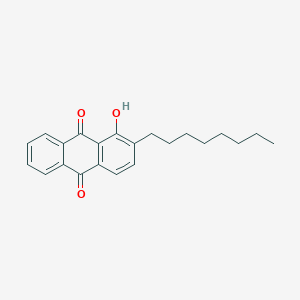

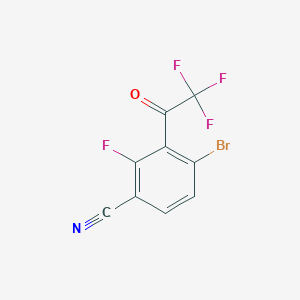

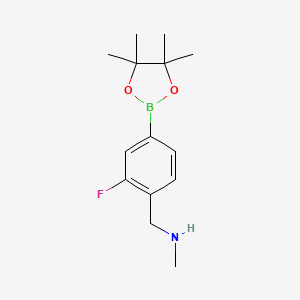
![tert-Butyl 6-chlorobenzo[d]isoxazole-3-carboxylate](/img/structure/B13139206.png)
![6-amino-5-chlorobenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride](/img/structure/B13139213.png)
![Ethanol, 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-](/img/structure/B13139218.png)

